![molecular formula C13H7ClFN3O B2698048 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1708178-74-8](/img/structure/B2698048.png)
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Description
“4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazines has been reported in several studies. For instance, a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate proceeded via the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates, leading to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . These compounds were used to obtain derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system .Scientific Research Applications
Synthesis and Structural Characterization
Research demonstrates the synthesis and crystallographic analysis of pyrazole derivatives, showcasing the structural diversity achievable through different synthetic routes. Notably, the synthesis of N-substituted pyrazolines involves condensation reactions, leveraging the reactivity of similar core structures for creating compounds with varied substituents and potential applications (Loh et al., 2013). This methodology is pivotal for generating derivatives with specific electronic and geometric configurations, influencing their biological and physical properties.
Biological Activity and Medicinal Chemistry
The compound's framework serves as a scaffold for developing derivatives with significant biological activities. For instance, fluoro-substituted benzo[b]pyran derivatives, synthesized through condensation reactions involving similar aldehydes, exhibit promising anti-lung cancer activities. These findings highlight the potential of utilizing the core structure as a foundation for anticancer agents (Hammam et al., 2005). Such studies are essential in medicinal chemistry, where the introduction of specific functional groups can dramatically alter the therapeutic profile of a compound.
Material Science and Supramolecular Chemistry
The compound's utility extends beyond biological applications, finding relevance in materials science and supramolecular chemistry. Investigations into the molecular and supramolecular structures of pyrazole derivatives reveal insights into the intermolecular interactions that govern their assembly and properties. These studies are crucial for designing materials with tailored functionalities, such as fluorescence or conductivity, based on the precise engineering of molecular structures (Kumara et al., 2016).
properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O/c14-13-12-10(7-19)11(17-18(12)6-5-16-13)8-1-3-9(15)4-2-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHNCSXZYDRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
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